

A Technical Guide to the Discovery and Development of Anti-PD-1 Therapy

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This guide provides an in-depth overview of the key scientific milestones, experimental methodologies, and clinical development pathways that led to the emergence of anti-Programmed Death-1 (PD-1) therapy as a cornerstone of modern cancer immunotherapy. It is intended for researchers, scientists, and professionals involved in drug development.

Initial Discovery of PD-1 and its Ligands

The journey of anti-PD-1 therapy began with fundamental research into the molecular mechanisms governing T-cell regulation.

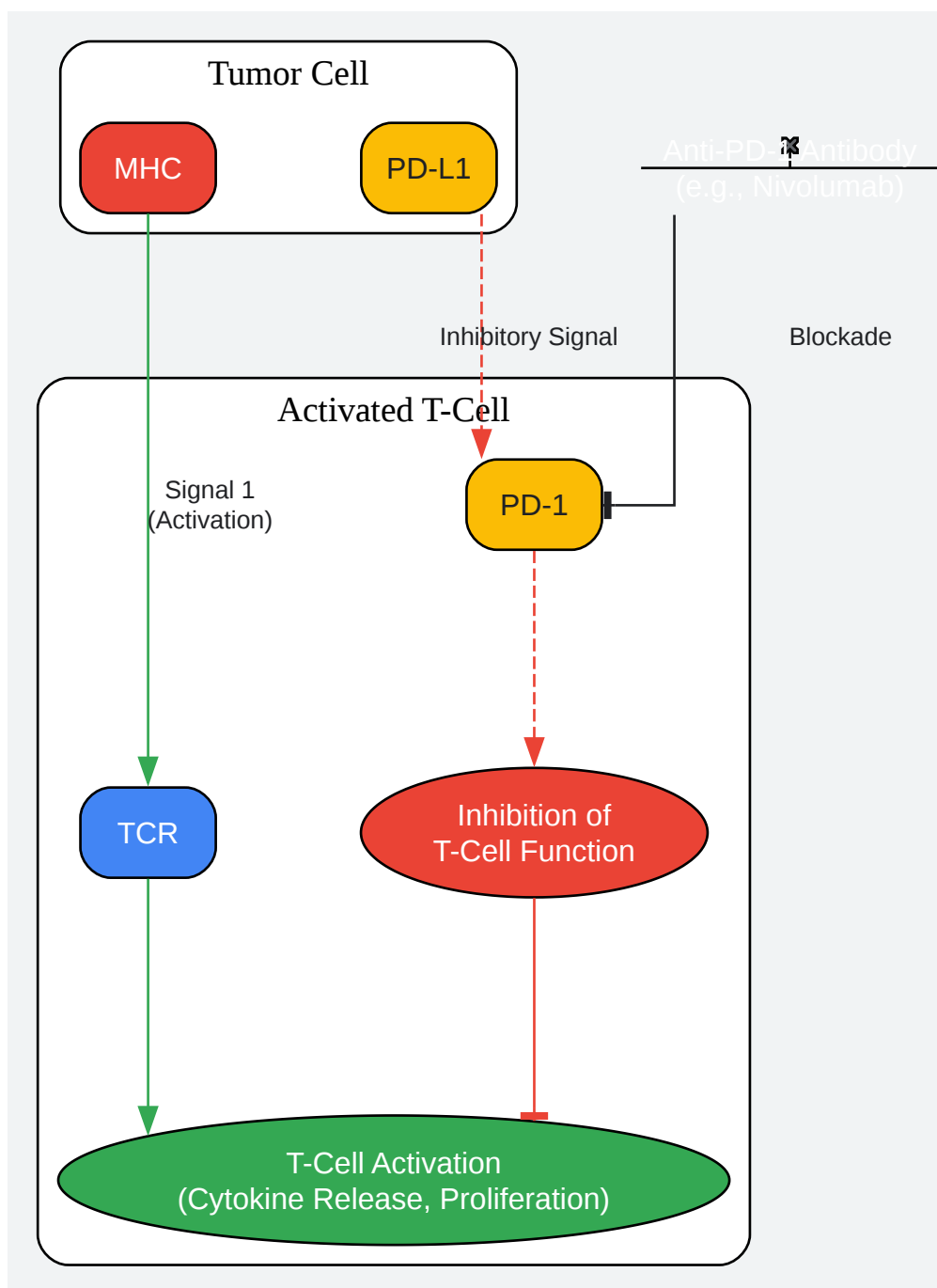
- **Discovery of PD-1:** In 1992, Dr. Tasuku Honjo and his team at Kyoto University discovered the *Pdcd1* gene, which they named Programmed Death-1 (PD-1).^{[1][2]} They initially isolated this gene through subtractive hybridization experiments designed to find genes involved in T-cell apoptosis, though its direct role in programmed cell death was later refuted.^{[2][3][4]} Subsequent studies in 1999 using PD-1 knockout mice revealed that these mice were prone to developing autoimmune diseases, leading to the crucial conclusion that PD-1 functions as a negative regulator of the immune response, or an "immune checkpoint."
- **Identification of PD-1 Ligands (PD-L1 and PD-L2):** The function of the PD-1 receptor remained unclear until its ligands were identified. Through collaborative efforts, researchers used a PD-1-Ig fusion protein to screen for binding partners. This led to the identification of PD-1 Ligand 1 (PD-L1, also known as B7-H1 or CD274) and PD-1 Ligand 2 (PD-L2, also known as B7-DC or CD273). Both are type I transmembrane glycoproteins belonging to the B7 family. PD-L1 is widely expressed on various cells, including cancer cells, while PD-L2

expression is more restricted to antigen-presenting cells like macrophages and dendritic cells.

Mechanism of Action: The PD-1/PD-L1 Immune Checkpoint

The interaction between PD-1 on T-cells and PD-L1 on other cells, particularly tumor cells, is a key mechanism of immune evasion.

Activated T-cells, which are critical for killing cancer cells, express the PD-1 receptor on their surface. Many cancer cells exploit this by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it transmits an inhibitory signal into the T-cell. This signal suppresses T-cell proliferation, cytokine production, and cytotoxic activity, effectively "switching off" the immune attack against the tumor. Anti-PD-1 monoclonal antibodies are designed to physically block this interaction, thereby preventing the inhibitory signal and restoring the T-cell's ability to recognize and eliminate cancer cells.



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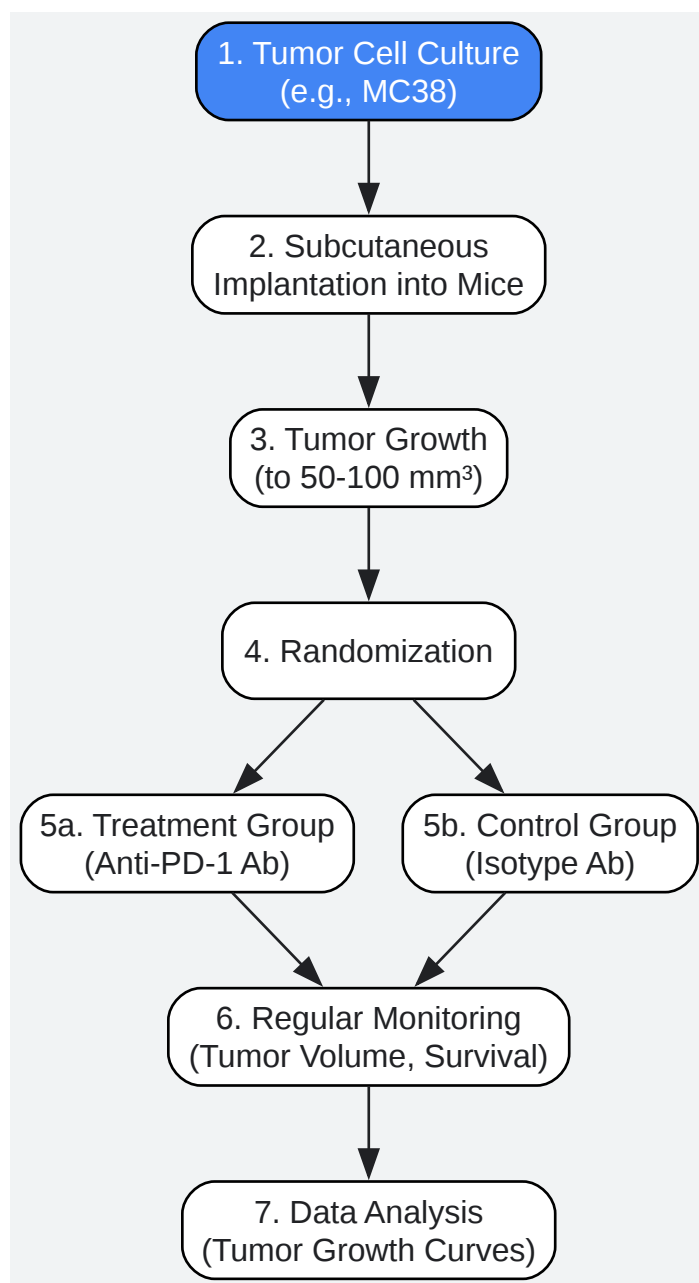
Caption: PD-1/PD-L1 signaling pathway and therapeutic blockade.

Preclinical Development and Key Experiments

Robust preclinical evidence was essential to justify moving anti-PD-1 therapies into human trials. Syngeneic mouse tumor models were critical for this phase.

This protocol describes a typical experiment to evaluate the efficacy of an anti-PD-1 antibody in a mouse model.

- **Model Selection:** C57BL/6 or BALB/c mice are commonly used. Tumor cell lines are chosen based on their origin (syngeneic to the mouse strain to ensure a competent immune system) and their known response to checkpoint inhibitors (e.g., MC38 colon adenocarcinoma is responsive, while B16F10 melanoma is often resistant).
- **Tumor Implantation:** A suspension of a known number of tumor cells (e.g., 1×10^6 MC38 cells) is injected subcutaneously into the flank of the mice.
- **Treatment:** Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
 - **Treatment Group:** Receives intraperitoneal (i.p.) injections of an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
 - **Control Group:** Receives a corresponding isotype control antibody to account for any non-specific effects of the antibody injection.
- **Monitoring and Endpoints:**
 - Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
 - Animal body weight and overall health are monitored.
 - The primary endpoint is often tumor growth delay or overall survival.
- **Mechanism of Action Studies (Optional):** At the end of the study, tumors and spleens may be harvested for analysis of the immune cell infiltrate (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.



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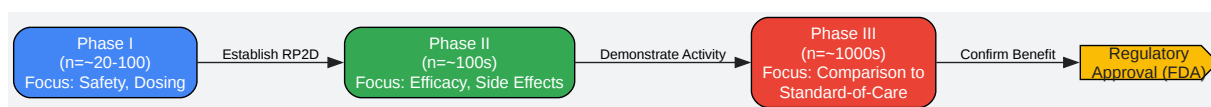
Caption: Standard workflow for a preclinical in vivo efficacy study.

Clinical Development and Pivotal Trials

The success of preclinical studies led to the initiation of clinical trials for several anti-PD-1 antibodies, most notably Nivolumab (Opdivo) and Pembrolizumab (Keytruda).

The clinical development of these agents followed a structured path, though often accelerated due to their remarkable efficacy.

- Phase I: The primary goals were to determine safety, dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D). Unlike traditional cytotoxic agents, a maximum tolerated dose (MTD) was often not reached for checkpoint inhibitors; instead, doses demonstrating pharmacological activity and receptor occupancy were chosen. The first-in-human trial for Pembrolizumab, for example, ultimately enrolled over 1,200 patients as impressive response rates prompted the addition of expansion cohorts to assess early efficacy.
- Phase II: These trials were designed to evaluate the efficacy of the drug in specific cancer types and patient populations. They provided initial data on response rates and durability.
- Phase III: Large, randomized controlled trials were conducted to compare the anti-PD-1 therapy against the existing standard-of-care. These pivotal trials were designed to definitively demonstrate a benefit in endpoints like Overall Survival (OS) or Progression-Free Survival (PFS).



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Caption: Logical progression of clinical trial phases for anti-PD-1 drugs.

The following tables summarize key results from foundational clinical trials that led to the approval of Nivolumab and Pembrolizumab in non-small cell lung cancer (NSCLC).

Table 1: Key Data from Nivolumab Pivotal Trials

Trial Name	Cancer Type	Comparison	Median Overall Survival (OS)	Objective Response Rate (ORR)	Reference
CheckMate 017	Squamous NSCLC	Nivolumab vs. Docetaxel	9.2 months vs. 6.0 months	20% vs. 9%	

| CheckMate 057 | Non-Squamous NSCLC | Nivolumab vs. Docetaxel | 12.2 months vs. 9.4 months | 19% vs. 12% | |

Table 2: Key Data from Pembrolizumab Pivotal Trials

Trial Name	Cancer Type	Comparison	Median Overall Survival (OS)	Objective Response Rate (ORR)	Reference
KEYNOTE-001	Advanced NSCLC (PD-L1+ cohort)	Single-arm study	12.0 months (across doses)	19.4%	
KEYNOTE-010	Pretreated PD-L1+ NSCLC	Pembrolizumab vs. Docetaxel	12.7 months vs. 8.5 months (TPS ≥1%)	18% vs. 9% (TPS ≥1%)	

TPS: Tumor Proportion Score, a measure of PD-L1 expression.

Biomarkers and Key Experimental Assays

Identifying patients most likely to respond to anti-PD-1 therapy is a major focus of ongoing research.

- **PD-L1 Expression:** The level of PD-L1 expression on tumor cells, as measured by immunohistochemistry (IHC), is the most widely used predictive biomarker. Higher PD-L1 expression is often associated with better response rates. For instance, the approval of Pembrolizumab for NSCLC was initially tied to a companion diagnostic test to select patients with PD-L1-expressing tumors.
- **Tumor Mutational Burden (TMB):** TMB is a measure of the number of mutations within a tumor's DNA. A high TMB can lead to the formation of more neoantigens, making the tumor more visible to the immune system. Several studies have shown a correlation between high TMB and improved response to checkpoint inhibitors across different cancer types.
- **Mismatch Repair Deficiency (dMMR)/Microsatellite Instability (MSI):** Tumors with dMMR or MSI-High status are unable to properly repair DNA errors, leading to a very high TMB. These tumors are often highly responsive to PD-1 blockade.

This protocol outlines the key steps for the automated staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

- **Sample Preparation:** FFPE tissue blocks are cut into 4-5 μm sections and mounted on charged microscope slides. Proper fixation (e.g., 24-48 hours in neutral buffered formalin) is critical.
- **Deparaffinization and Rehydration:** Slides are processed to remove the paraffin wax and rehydrated through a series of graded alcohol washes.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen. This is often done in a specialized buffer at a high temperature (e.g., using a pressure cooker or steamer).
- **Staining (Automated):** The slides are placed on an automated stainer (e.g., Dako Autostainer Link 48). The protocol involves sequential steps:
 - Application of a peroxidase-blocking reagent to prevent non-specific background staining.
 - Incubation with the primary antibody (e.g., rabbit monoclonal anti-human PD-L1, clone 28-8 or 22C3).

- Application of a secondary antibody linker and a polymer-based detection system coupled to horseradish peroxidase (HRP).
- Addition of a chromogen substrate like DAB (3,3'-diaminobenzidine), which is converted by HRP into a visible brown precipitate at the site of the antigen.
- Counterstaining with hematoxylin to visualize cell nuclei in blue.
- Scoring: A pathologist evaluates the slide, assessing the percentage of viable tumor cells showing partial or complete membrane staining for PD-L1 at any intensity. This is often reported as a Tumor Proportion Score (TPS).

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